molecular formula C13H17BrN2O B6615364 N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide CAS No. 60465-17-0

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide

Cat. No. B6615364
CAS RN: 60465-17-0
M. Wt: 297.19 g/mol
InChI Key: JMZOTLMRBGADBN-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide, also known as BMPPC, is an organic compound that has been used in a variety of scientific research applications. BMPPC is a synthetic compound and has been used in a wide range of studies, from biochemistry and physiology to pharmacology and toxicology. BMPPC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide has been used in a variety of scientific research applications. It has been used in studies related to biochemistry, physiology, pharmacology, and toxicology. It has been used in studies to investigate the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of various environmental pollutants on the body.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide is not fully understood. However, it is believed that the compound binds to a variety of receptors in the body, including serotonin, dopamine, and norepinephrine receptors. This binding may lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have an inhibitory effect on the activity of certain ion channels, such as voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and use. It is also relatively non-toxic, which makes it safe to use in experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments.
However, there are also some limitations to using N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide in laboratory experiments. It has a relatively short half-life, which means that it needs to be used quickly after synthesis. Additionally, it is not as well-studied as some other compounds, which means that its effects may not be fully understood.

Future Directions

There are several potential future directions for research using N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the potential therapeutic uses of N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide, such as its potential use in the treatment of certain neurological disorders. Additionally, further research could be done to investigate the potential toxicity of N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide, as well as its potential use in environmental pollution studies. Finally, further research could be done to investigate the potential interactions between N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide and other compounds, such as drugs and environmental pollutants.

Synthesis Methods

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide is synthesized through a multi-step process. The first step involves the reaction of 3-bromophenylacetonitrile with 4-methyl-1-piperidinecarboxylic acid in the presence of anhydrous sodium carbonate. This reaction produces an intermediate which is then reacted with acetic anhydride in the presence of pyridine to form the final product, N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide.

properties

IUPAC Name

N-(3-bromophenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-5-7-16(8-6-10)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOTLMRBGADBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226364
Record name N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide

CAS RN

60465-17-0
Record name N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60465-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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